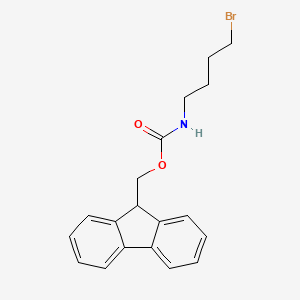
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate is a chemical compound with the molecular formula C19H20BrNO2 It is a derivative of fluorenylmethyl carbamate, where the fluorenyl group is attached to a 4-bromobutyl chain via a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 4-bromobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and fluorenylmethyl alcohol.
Oxidation and Reduction: The fluorenyl group can undergo oxidation or reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are (9H-Fluoren-9-yl)methyl alcohol and 4-bromobutylamine.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromobutyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate involves its ability to react with nucleophiles. The bromobutyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, allowing researchers to study the effects of these modifications on biological function.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate: Similar structure but with an amino group instead of a bromine atom.
(9H-Fluoren-9-yl)methyl (4-hydroxybutyl)carbamate: Contains a hydroxyl group instead of a bromine atom.
(9H-Fluoren-9-yl)methyl (4-methylbutyl)carbamate: Contains a methyl group instead of a bromine atom.
Uniqueness
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate is unique due to its reactive bromobutyl group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it particularly useful in synthetic chemistry and biological research, where it can be used to modify and study various biomolecules.
Properties
Molecular Formula |
C19H20BrNO2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-bromobutyl)carbamate |
InChI |
InChI=1S/C19H20BrNO2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,22) |
InChI Key |
JARHDILDILQUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















